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The table below summarizes the key data from separate early-stage clinical trials for each drug.

Feature Golvatinib Foretinib

Drug Type Multitargeted receptor tyrosine

kinase inhibitor [1]

Multitargeted receptor tyrosine kinase

inhibitor [2]

Primary Targets c-Met, Ron, Eph receptors, c-Kit [1] c-Met, VEGFR, RON, TIE-2 [2] [3]

Recommended Dosage 400 mg, once daily [1] Bisphosphate salt capsule: 200 mg, 3
times per week [2]

Maximum Tolerated
Dose (MTD)

400 mg (once daily) [1] Information not available in search
results

Absorption &
Exposure

( C_{max} ) and AUC increased
with dose; high inter-patient

variability [1]

Free base tablet vs. salt capsule:
AUC ratio 0.89; ( C_{max} ) ratio 0.83

[2]

Time to ( C_{max} (
T_{max} )

Information not available in search

results

~4 hours (for both tablet and capsule

formulations) [2]

Steady-State Plasma
Concentration

Information not available in search

results

Reached after 2 weeks of dosing

(bisphosphate salt capsule) [2]
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Feature Golvatinib Foretinib

Common Adverse
Events

Diarrhea, nausea, vomiting,
fatigue, decreased appetite,

elevated ALT/AST [1]

Fatigue, diarrhea, nausea,
hypertension, vomiting [2] [4]

Observed Anti-tumor
Activity

Stable disease (median duration

85 days) [1]

Stable disease [2]

Pharmacodynamic
Evidence

Decrease in p-c-Met or p-ERK in

tumor biopsies; increase in soluble
c-Met and VEGFR2 [1]

Inhibition of c-Met, VEGFR2, and

other targets leading to anti-
angiogenic and anti-tumor effects [3]

Experimental Protocols from Cited Studies

The data in the table above is derived from specific clinical trial methodologies.

Golvatinib Phase I Study Design [1]: This was a phase I, open-label, dose-escalation study in
patients with advanced solid tumors. Golvatinib was administered orally once daily, continuously.

The study used a "3+3" design, starting at 100 mg and escalating to define the Maximum Tolerated
Dose (MTD). Pharmacokinetic assessments were performed during dose escalation and in an MTD

expansion cohort. Plasma concentration-time data was used to calculate AUC and ( C_{max} ).
Pharmacodynamic effects were measured by analyzing changes in phosphorylated proteins (p-c-Met,

p-ERK) in paired tumor biopsies and by measuring levels of soluble plasma biomarkers like VEGFR2
and c-Met.

Foretinib Formulation Comparison Study Design [2]: This was a phase I, open-label, randomized,
two-part crossover study. Part 1, which provides the PK comparison data, involved patients receiving

single oral doses of two foretinib formulations (a bisphosphate salt capsule and a free base tablet) in
a randomized sequence, with a one-week washout period between doses. Bioavailability was

compared by calculating the least-squares mean for AUC and ( C_{max} ) and determining the ratio
(free base/bisphosphate salt) with 90% confidence intervals. Part 2 of the study assessed the safety

and efficacy of multiple doses of the bisphosphate salt capsule administered three times per week.

Signaling Pathways and Target Profiles
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Both golvatinib and foretinib are multi-targeted kinase inhibitors, but with distinct primary target profiles.

The following diagram illustrates their roles in key oncogenic signaling pathways.
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This diagram shows that while both drugs potently inhibit c-Met and Ron, foretinib has a stronger focus on

anti-angiogenic targets like VEGFR2 and TIE-2, whereas golvatinib has a broader profile against other

targets like Eph receptors [1] [5] [3]. Inhibition of these receptors blocks critical downstream pathways,

leading to reduced tumor proliferation and angiogenesis.

Conclusion and Research Implications

In summary, while a direct "head-to-head" pharmacokinetic study is lacking, the available data indicates:

Golvatinib is dosed continuously at 400 mg once daily, shows dose-dependent exposure with high

variability, and its efficacy is linked to direct target modulation in tumors [1].
Foretinib has been used with intermittent dosing (3 times/week), demonstrates consistent time to

peak concentration across formulations, and achieves steady-state within two weeks [2]. Its action is
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driven by a balanced inhibition of both c-Met and VEGFR pathways [3].

For your research, the most critical consideration is that both are nonselective c-Met inhibitors, which has

been a challenge in clinical development, potentially due to off-target effects [5]. Future work may benefit

from comparing these agents to the newer, more selective c-Met inhibitors mentioned in the literature.
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To cite this document: Smolecule. [Comparison of Golvatinib and Foretinib: Clinical &

Pharmacokinetic Profile]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b547940#golvatinib-pharmacokinetic-profile-comparison-with-

foretinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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